3-(2,5-Dimethylphenyl)phenol
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Description
3-(2,5-Dimethylphenyl)phenol is a colorless to off-white crystalline solid . It is a member of the class of phenols that phenol substituted by methyl groups at positions 3 and 5 . It has a role as a xenobiotic metabolite .
Molecular Structure Analysis
The molecular formula of this compound is C8H10O . The IUPAC name is 3,5-dimethylphenol . The InChI is InChI=1S/C8H10O/c1-6-3-7(2)5-8(9)4-6/h3-5,9H,1-2H3 . The Canonical SMILES is CC1=CC(=CC(=C1)O)C .Physical and Chemical Properties Analysis
This compound is a colorless to off-white crystalline solid . The odor threshold is 1 ppm and the taste threshold is 0.001 mg/L .Safety and Hazards
Mechanism of Action
Target of Action
Phenolic compounds, in general, are known to interact with a variety of biological targets, including enzymes and cell membranes .
Mode of Action
Phenolic compounds like 3-(2,5-Dimethylphenyl)phenol are known for their proteolytic activity. They can dissolve tissue on contact via proteolysis . In high concentrations, when injected next to a nerve, phenol produces a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect .
Biochemical Pathways
Phenolic compounds are mainly biosynthesized by the shikimic acid pathway in advanced plants . They play key roles in alleviating stresses, regulating hormonal regulation, improving photosynthetic activity, nutrient mineralization, metal-chelating property, antioxidative capacity, etc .
Pharmacokinetics
Phenolic compounds, in general, are known to have varying degrees of bioavailability depending on their molecular structure .
Result of Action
Phenolic compounds, in general, are known to have a wide range of effects, including antioxidant, anti-inflammatory, and antimicrobial activities .
Properties
IUPAC Name |
3-(2,5-dimethylphenyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-10-6-7-11(2)14(8-10)12-4-3-5-13(15)9-12/h3-9,15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJIIHUOVNXHCMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CC(=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20653572 |
Source
|
Record name | 2',5'-Dimethyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20653572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1177232-47-1 |
Source
|
Record name | 2',5'-Dimethyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20653572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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